4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide
Description
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridazine ring through a butanamido chain, with a cyclopropaneamide group attached to the pyridazine ring. The unique structure of this compound allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
Properties
IUPAC Name |
4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAJDCDXYCQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The cyclopropaneamide group is then introduced through a nucleophilic substitution reaction.
The next step involves the formation of the butanamido chain, which can be achieved through the reaction of a butanoic acid derivative with an amine. Finally, the benzamide core is attached to the butanamido chain through an amide bond formation reaction, typically using a coupling reagent such as diethylphosphorocyanidate (DEPC) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-acrylamido-N-(pyridazin-3-yl)benzamide: Known for its anti-COVID-19 properties.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Exhibits antiviral activity against Newcastle disease virus.
Uniqueness
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is unique due to its specific structural features, such as the cyclopropaneamide group and the sulfanyl linkage, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is a novel heterocyclic compound with potential applications in pharmacology, particularly as an inhibitor of glutaminase (GLS1). This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C_{15}H_{19}N_{5}O_{1}S
- Molecular Weight: 307.41 g/mol
This compound features a pyridazine moiety, which is known for its biological activity, particularly in cancer treatment.
The primary mechanism of action for this compound involves the inhibition of GLS1, an enzyme that plays a critical role in glutamine metabolism. By inhibiting this enzyme, the compound can potentially starve cancer cells of essential nutrients, leading to reduced tumor growth and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 10.0 |
These results indicate that the compound has a promising therapeutic index for targeting cancer cells.
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. These findings suggest that this compound not only inhibits cell growth but also triggers programmed cell death.
Case Studies and Clinical Implications
Recent case studies have highlighted the potential clinical applications of GLS1 inhibitors like this compound in treating various malignancies:
- Case Study: Colorectal Cancer
- Case Study: Non-Small Cell Lung Cancer
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully assess its safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
